Kresoxim-methyl-d7
Description
Properties
Molecular Formula |
C₁₈H₁₂D₇NO₄ |
|---|---|
Molecular Weight |
320.39 |
Synonyms |
(αE)-α-(methoxyimino)-2-[(2-methylphenoxy)methyl]benzeneacetic Acid Methyl Ester-d7; BAS 490-02F-d7; BAS 490F-d7; Candit-d7; Cygnus-d7; Discus-d7; Discus (fungicide)-d7; RIL-FA 200-d7; Strob 1-d7; Stroby-d7; Stroby WG-d7; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Kresoxim Methyl D7
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Kresoxim-methyl (B120586) Synthesis
The synthesis of Kresoxim-methyl-d7 involves the specific placement of seven deuterium atoms. The formal name, αE-(methoxyimino)-2-[(2-(methyl-d3)phenoxy-3,4,5,6-d4)methyl]-benzeneacetic acid, methyl ester, precisely describes the location of these heavy isotopes. caymanchem.combiomol.combioscience.co.uk Three deuterium atoms are incorporated into the methyl group attached to the phenoxy ring, and four are placed on the phenoxy ring itself.
While specific, detailed synthetic pathways for this compound are not extensively published in peer-reviewed literature, general methods for deuterium incorporation offer insight into potential strategies. One common approach is through hydrogen-deuterium exchange reactions, where hydrogen atoms are swapped with deuterium atoms, often using deuterium oxide (D2O) as the deuterium source. resolvemass.ca Catalytic isotope exchange, utilizing catalysts like palladium or platinum, can also facilitate this process under controlled conditions. resolvemass.ca
For the synthesis of this compound, a plausible route would involve the use of deuterated starting materials. For instance, the synthesis could start with 2-methylphenol-d7, where the methyl group and the aromatic ring are already deuterated. This deuterated phenol (B47542) could then be reacted with a suitable precursor to form the ether linkage. A general synthesis of Kresoxim-methyl involves the etherification of 2-halogenated methyl halogenated benzene (B151609) with 2-methylphenol, followed by a Grignard reaction and condensation with methoxylamine. google.com Adapting this process with deuterated 2-methylphenol would lead to the desired labeled product.
Another strategy involves catalytic transfer hydrodeuteration, which has been shown to be effective for the selective deuteration of cyclic alkenes. nih.gov While not directly applicable to the aromatic rings of Kresoxim-methyl, similar principles of selective deuteration could be adapted. The synthesis of deuterated building blocks is a key aspect, and methods for preparing deuterated anilines, esters, and alcohols are of significant interest in this context. nih.gov
Rigorous Assessment of Isotopic Enrichment and Purity in this compound Preparations
The utility of this compound as an internal standard is contingent upon its high isotopic purity and enrichment. Commercially available standards typically report a purity of ≥99% for deuterated forms (d1-d7). caymanchem.combiomol.combioscience.co.uk This indicates that the vast majority of the molecules contain at least one deuterium atom, with a significant portion being the fully deuterated d7 species. Certificates of analysis for commercial products often specify an isotopic purity of greater than 95%, with the d0 (non-deuterated) form being negligible. lgcstandards.com
Table 1: Typical Purity Specifications for this compound
| Parameter | Specification | Method |
| Deuterated Forms | ≥99% (d1-d7) | Mass Spectrometry |
| Isotopic Purity | >95% | Mass Spectrometry |
| Chemical Purity | ≥98% | HPLC |
Advanced Spectroscopic Verification of Deuterium Positionality and Structural Integrity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise location of atoms within a molecule. In the context of this compound, both ¹H NMR (proton NMR) and ²H NMR (deuterium NMR) can be utilized. In ¹H NMR, the absence of signals at the positions where deuterium has been incorporated confirms successful labeling. For example, the signals corresponding to the four protons on the phenoxy ring and the three protons of the methyl group would be significantly diminished or absent in the ¹H NMR spectrum of this compound compared to its non-deuterated counterpart. nih.gov
Conversely, ²H NMR would show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of their incorporation. The integration of these signals can also provide a quantitative measure of the deuterium content at each specific site. Certificates of analysis for this compound often state that the NMR data conforms to the expected structure. lgcstandards.com
High-Resolution Mass Spectrometry (HRMS) for Deuterium Abundance Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular weight of this compound and assessing the distribution of deuterated species. The theoretical molecular weight of Kresoxim-methyl (C₁₈H₁₉NO₄) is approximately 313.36 g/mol , while that of this compound (C₁₈H₁₂D₇NO₄) is approximately 320.4 g/mol . bioscience.co.ukfao.org HRMS can accurately measure this mass difference, confirming the incorporation of seven deuterium atoms.
Furthermore, mass spectrometry can reveal the isotopic distribution, showing the relative abundance of molecules with varying numbers of deuterium atoms (d1, d2, d3, etc.). This is crucial for verifying the high isotopic enrichment of the d7 isotopologue. The mass spectrum of a high-purity this compound sample would show a dominant peak corresponding to the d7 species. lgcstandards.com
Advanced Analytical Applications of Kresoxim Methyl D7 As a Research Standard
Development and Validation of Mass Spectrometry-Based Quantification Methodologies
The development of robust and reliable analytical methods is paramount for the accurate determination of pesticide residues. Kresoxim-methyl-d7 plays a pivotal role in the validation of these methods, particularly those employing mass spectrometry.
Utility of this compound as an Internal Standard in LC-MS/MS Systems
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying trace levels of organic compounds. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS analysis. scispace.comscioninstruments.com
This compound is intended for use as an internal standard for the quantification of kresoxim-methyl (B120586) by GC- or LC-MS. biomol.comcaymanchem.com Its chemical and physical properties are nearly identical to the native analyte, Kresoxim-methyl. acanthusresearch.com This ensures that it behaves similarly during sample preparation, chromatography, and ionization. scioninstruments.com However, due to its higher mass, it can be distinguished from the non-labeled compound by the mass spectrometer. acanthusresearch.com
The primary advantage of using this compound is its ability to compensate for variations that can occur during the analytical process. scioninstruments.com This includes losses during sample extraction and cleanup, as well as fluctuations in instrument response, such as ion suppression or enhancement caused by the sample matrix. scispace.comscioninstruments.com By adding a known amount of this compound to the sample at the beginning of the analytical workflow, the ratio of the analyte to the internal standard can be used for accurate quantification, significantly improving the precision and accuracy of the results. scispace.com The use of deuterated internal standards is particularly crucial for complex matrices like cannabis, where matrix effects are common. sciex.comgoogle.com
| Property | Value |
| Formal Name | αE-(methoxyimino)-2-[(2-(methyl-d3)phenoxy-3,4,5,6-d4)methyl]-benzeneacetic acid, methyl ester |
| Molecular Formula | C18H12D7NO4 |
| Formula Weight | 320.4 |
| Purity | >99% deuterated forms (d1-d7) |
| Applications | GC-MS, LC-MS, internal standard, quantification |
| This table summarizes the key properties of this compound. biomol.combioscience.co.uk |
Optimization of Chromatographic Separation Techniques for Labeled Analytes
Effective chromatographic separation is essential for accurate mass spectrometric analysis, as it minimizes the co-elution of interfering compounds from the sample matrix. The optimization of chromatographic conditions for Kresoxim-methyl and its deuterated internal standard involves several key parameters.
For liquid chromatography, reversed-phase (RP) HPLC is a common approach. sielc.com A typical mobile phase might consist of acetonitrile, water, and an acid modifier like formic or phosphoric acid. sielc.com Gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve optimal separation of a wide range of analytes in a reasonable time. jfda-online.com For instance, a method for analyzing 81 pesticides utilized a gradient with methanol (B129727) and water containing ammonium (B1175870) acetate (B1210297) on an Atlantis T3 column. jfda-online.com The flow rate and column temperature are also critical parameters that need to be optimized to ensure good peak shape and resolution. sciex.com
In gas chromatography (GC), the choice of the analytical column is crucial. A Zebron™ ZB-5MSPLUS™ column, for example, has been shown to provide excellent peak shape for challenging pesticide compounds. phenomenex.comwindows.net The temperature program of the GC oven is optimized to ensure baseline separation of the analytes of interest.
While isotopically labeled standards like this compound are designed to co-elute with their non-labeled counterparts, slight differences in retention time can sometimes occur with deuterium-labeled compounds. scispace.com Therefore, it is crucial to verify the chromatographic behavior during method development to ensure accurate integration and quantification.
Methodological Considerations for Matrix Effects and Calibration in Complex Matrices
Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis, especially in complex matrices like food, feed, and environmental samples. google.comresearchgate.net These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. jfda-online.com
The use of an isotopically labeled internal standard like this compound is the most effective way to compensate for matrix effects. europa.eu Since the internal standard and the analyte experience the same matrix effects, the ratio of their signals remains constant, leading to accurate results. scioninstruments.com
When an isotopically labeled internal standard is not available, other calibration strategies are employed. Matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. eurl-pesticides.eu This helps to mimic the matrix effects experienced by the analyte in the actual samples. Another approach is the standard addition method, where known amounts of the analyte are added to the sample itself. jfda-online.comeurl-pesticides.eueuropa.eu This technique is particularly useful for confirmatory analysis and when a suitable blank matrix is unavailable. eurl-pesticides.eueuropa.eu
Integration of this compound into Multi-Residue Analytical Protocols for Environmental Monitoring
Environmental monitoring programs often require the analysis of a large number of pesticide residues in various environmental matrices, such as water and soil. researchgate.net this compound is a valuable tool for its inclusion in multi-residue methods (MRMs) for comprehensive environmental risk assessment. rivm.nl
The development of MRMs capable of detecting and quantifying hundreds of pesticides in a single run is a significant advancement in analytical chemistry. phenomenex.comoup.com These methods typically utilize LC-MS/MS or GC-MS and rely on the use of internal standards to ensure accuracy across a wide range of analytes and matrices. This compound can be incorporated into these methods as an internal standard for the quantification of Kresoxim-methyl.
For example, a study on pesticide residues in bee pollen utilized an LC-MS/MS method to analyze over 260 different pesticides and metabolites. d-nb.info The inclusion of isotopically labeled internal standards in such extensive screening methods is crucial for reliable quantification. In the context of water analysis, methods have been developed to detect a wide scope of organic contaminants, including pesticides and their transformation products, in surface water, groundwater, and wastewater. researchgate.net The use of this compound in these protocols helps to ensure the accuracy of the data generated for Kresoxim-methyl, contributing to a better understanding of its environmental fate and potential risks. rivm.nl
Application of this compound in Trace Analysis and Method Robustness Evaluation
The ability to detect and quantify pesticides at very low concentrations (trace analysis) is essential for ensuring food safety and protecting the environment. This compound plays a key role in developing and validating methods for trace analysis. The use of an isotopically labeled internal standard enhances the sensitivity and reliability of the method, allowing for lower limits of detection (LOD) and quantification (LOQ). For instance, a method for analyzing Kresoxim-methyl in water and grape samples achieved LODs of 0.019 mg kg⁻¹ and 0.065 mg kg⁻¹, respectively. researchgate.net
The stability of the analyte and internal standard is also a key aspect of method robustness. Studies have shown that Kresoxim-methyl can be prone to degradation under certain conditions. sciex.com The use of this compound helps to monitor and correct for any degradation that may occur during sample storage and analysis, further enhancing the reliability of the analytical results.
Mechanistic Studies of Environmental Transformation and Fate of Kresoxim Methyl Using Deuterium Labeling
Elucidation of Abiotic Degradation Pathways via Kresoxim-methyl-d7 Tracing
Abiotic degradation processes, including photolysis and hydrolysis, play a significant role in the transformation of kresoxim-methyl (B120586) in the environment. Tracing studies with this compound allow for the precise identification of degradation products and the kinetics of these reactions.
Photolytic Degradation Mechanisms and Identification of Transformation Products
Kresoxim-methyl is susceptible to photodegradation when exposed to wavelengths of light greater than 290 nm. researchgate.net The process can be influenced by various environmental factors. For instance, the presence of humic and fulvic acids, as well as hydrogen peroxide and titanium dioxide, can increase the rate of photodecomposition. researchgate.net
Photolytic transformation of kresoxim-methyl can proceed through several pathways, including:
Photoisomerization: The (E)-isomer of kresoxim-methyl can be converted to the less active (Z)-isomer. fao.org
Hydrolysis of the methyl ester: This leads to the formation of the corresponding carboxylic acid, a major degradation product. nih.govnih.gov
Cleavage of the oxime ether and benzyl (B1604629) ether bonds: These cleavages result in smaller, more polar molecules. fao.orgnih.gov
Hydroxylation: The addition of hydroxyl groups to the aromatic rings can occur. nih.gov
Oxidation and Reduction: These reactions contribute to the formation of various transformation products. nih.govresearchgate.net
A study identified 18 transformation products resulting from these photolytic pathways through high-resolution mass spectrometry. nih.gov Some of these products were found to still exhibit toxicity to aquatic organisms, highlighting the importance of understanding the full degradation cascade. nih.gov
Hydrolytic Stability and Transformation Kinetics in Aquatic Systems
The hydrolytic degradation of kresoxim-methyl is highly dependent on the pH of the aquatic system. epa.gov It is relatively stable in acidic (pH 5) and neutral (pH 7) conditions, with a half-life of 34 days at pH 7. epa.govsci-hub.se However, its degradation is significantly accelerated under alkaline conditions (pH 9), with a much shorter half-life of about 7 hours. nih.govepa.gov This rapid degradation in alkaline solutions is a key factor in its environmental persistence. nih.gov
The primary hydrolytic degradation pathway is the cleavage of the ester bond, leading to the formation of its acid metabolite, known as BF 490-1 or kresoxim-methyl acid. apvma.gov.aunih.govfao.org This acid metabolite is more mobile and persistent in the environment than the parent compound. epa.gov
Biotic Degradation Pathways in Environmental Compartments
Biotic processes, mediated by microorganisms and fungi, are crucial for the breakdown of kresoxim-methyl in soil and water.
Microbial Metabolism and Transformation of this compound in Soil and Water Systems
In soil, microbial degradation is a major pathway for the dissipation of kresoxim-methyl. nih.gov The compound degrades rapidly in soil under both aerobic and anaerobic conditions, with reported half-lives of less than a day to a few days. epa.govapvma.gov.aufao.org The primary metabolic step is the hydrolysis of the methyl ester to form the acid metabolite (490M1), which can account for a significant percentage of the applied radioactivity. fao.org This acid metabolite is then further degraded, eventually leading to the formation of carbon dioxide and bound residues. fao.org
The rate of degradation is influenced by soil properties and moisture content. nih.govresearchgate.net Faster degradation has been observed in soils with higher microbial activity and under submerged conditions. nih.govripublication.com Studies have identified several transformation products in soil, including those resulting from hydrolysis, oxidation, and reduction. nih.govresearchgate.net
In aquatic systems, aerobic aquatic metabolism also leads to the rapid degradation of kresoxim-methyl, with a half-life of approximately 1.2 days. epa.gov
Fungal Metabolism and Degradation Pathways of this compound
Kresoxim-methyl, being a fungicide, is designed to inhibit fungal respiration. apvma.gov.au However, some fungi possess the ability to metabolize and degrade it. The metabolic pathways in fungi often mirror those observed in other microorganisms and plants, involving the cleavage of ester and ether linkages. fao.orgdavidmoore.org.uk The primary mode of action is the inhibition of the cytochrome-bc1 complex in the mitochondrial respiratory chain. nih.gov
Adsorption, Desorption, and Leaching Dynamics of this compound in Varied Soil Types
The movement and availability of kresoxim-methyl in the environment are governed by its adsorption to soil particles, subsequent desorption, and potential for leaching into groundwater.
Adsorption of kresoxim-methyl to soil is a relatively fast process, reaching equilibrium within 48 hours. nih.govresearchgate.net The extent of adsorption is influenced by soil properties such as organic carbon content, clay content, and cation-exchange capacity. nih.govresearchgate.net The process is generally considered to be physical adsorption. nih.govresearchgate.net
Desorption studies show that a portion of the adsorbed kresoxim-methyl can be released back into the soil solution. ripublication.com However, its acid metabolite exhibits lower adsorption and higher desorption, indicating a greater potential for leaching. ripublication.com
Leaching studies have demonstrated that kresoxim-methyl is considered to have moderately low to very mobile potential, depending on the soil type. epa.govnih.gov The Groundwater Ubiquity Score (GUS) for kresoxim-methyl has been calculated to be in a range that suggests a moderate leaching potential. nih.govresearchgate.net However, its rapid degradation in soil mitigates this potential to some extent. apvma.gov.au The more persistent and mobile acid metabolite poses a greater concern for potential groundwater contamination. epa.govripublication.com Amending soil with organic matter, such as sludge, can reduce the leaching potential of both kresoxim-methyl and its acid metabolite. ripublication.comresearchgate.net
Investigation of Metabolic Pathways in Non Target Organisms and Model Systems with Kresoxim Methyl D7
In Vitro Metabolic Profiling and Metabolite Identification Using Deuterated Tracers
In vitro systems, utilizing isolated enzymes or cellular components, offer a controlled environment to elucidate specific metabolic reactions without the complexities of a whole organism. The use of Kresoxim-methyl-d7 in these systems allows for precise tracking of biotransformation processes.
Studies on the metabolism of Kresoxim-methyl (B120586) reveal that it undergoes rapid and extensive biotransformation. fao.org In isolated systems mimicking physiological conditions, the primary and most rapid metabolic reaction is the cleavage of the methyl ester bond, a hydrolytic process that leads to the formation of the corresponding free acid, known as metabolite 490M1. fao.orgfao.org This reaction is considered a key first step in its metabolic cascade.
Further enzymatic reactions observed in isolated systems involve the cleavage of other bonds within the molecule. fao.org These include the breakdown of the oxime ether and benzyl (B1604629) ether bonds, which results in smaller molecular fragments. fao.org Additionally, oxidative reactions play a significant role. These include the hydroxylation of the phenoxy ring, typically at the para position, and the oxidation of the aryl-methyl group, which first forms a benzyl alcohol and is subsequently oxidized to a carboxylic acid. fao.org The use of this compound, with its distinct mass signature, is instrumental in confirming the identity of these metabolites in complex biological matrices during analysis by mass spectrometry. caymanchem.com
The metabolism of xenobiotics like Kresoxim-methyl is typically categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.
Phase I metabolism of Kresoxim-methyl is characterized by the enzymatic reactions described above: hydrolysis (ester cleavage), ether bond cleavage, and oxidation (hydroxylation and oxidation of the aryl-methyl group). fao.org These reactions result in a variety of metabolites, with the free acid (490M1) being the most prominent. fao.orgfao.org Other identified Phase I metabolites include those resulting from ring hydroxylation without ester cleavage (490M15) and various combinations of bond cleavage and hydroxylation. fao.org
Phase II metabolism involves the conjugation of the hydroxylated metabolites formed during Phase I. The primary conjugation reactions are the formation of glucuronides and sulfates. fao.org These conjugated metabolites are significantly more water-soluble and are the final products before elimination. In studies using rat models, a large number of conjugated metabolites have been identified in bile, indicating this is a major pathway for detoxification and excretion. fao.orgwho.int
| Metabolic Phase | Reaction Type | Key Metabolites Formed | Description |
|---|---|---|---|
| Phase I | Ester Hydrolysis | 490M1 (free acid) | Cleavage of the methyl ester bond; the most rapid and significant initial biotransformation step. fao.orgfao.org |
| Oxidation | 490M2, 490M9, 490M15 | Hydroxylation of the phenoxy ring and oxidation of the aryl-methyl group to an alcohol and then a carboxylic acid. fao.org | |
| Ether Bond Cleavage | 490M6, 490M18 | Cleavage of the oxime ether and benzyl ether bonds. fao.org | |
| Phase II | Conjugation | Glucuronide and sulfate (B86663) conjugates (e.g., 490M25, 490M26, 490M29, 490M33, 490M39) | Attachment of glucuronic acid or sulfate groups to hydroxylated Phase I metabolites to increase water solubility for excretion. fao.org |
Enzymatic Biotransformation Reactions in Isolated Systems
Plant Metabolism and Translocation Studies Utilizing Isotopic Tracers
Isotopic tracers, including both radioisotopes like ¹⁴C and stable isotopes like deuterium (B1214612) (²H), are essential for studying the uptake, translocation, and metabolism of compounds in plants. researchgate.nettottori-u.ac.jp While many historical studies on pesticide metabolism in plants have used ¹⁴C-labeled compounds, the principles are directly applicable to the use of this compound. fao.orgresearchgate.net Stable isotope tracers like this compound offer the advantage of avoiding radioactivity, simplifying handling and disposal. medchemexpress.com
Studies on various plants, including apples, wheat, and grapes, have shown that after application, a significant portion of the residue found on and in the plant can be the unchanged parent Kresoxim-methyl. fao.orgfao.org However, metabolic processes do occur. The primary metabolic pathway in plants, similar to in vitro systems, involves the hydrolysis of the ester linkage to form the free acid metabolite (490M1), which is considered virtually inactive from a fungicidal perspective. davidmoore.org.uk
Metabolomic studies on plants like Medicago truncatula treated with Kresoxim-methyl have provided a deeper understanding of its effects. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis revealed significant changes in the levels of various metabolites, including sugars, amino acids, and organic acids, indicating a broad impact on the plant's primary metabolism. nih.gov For instance, long-term pre-treatment with Kresoxim-methyl was found to significantly increase proline levels, an amino acid associated with stress responses. nih.gov
| Metabolite Class | Specific Metabolites with Altered Levels | Observed Effect | Reference |
|---|---|---|---|
| Amino Acids | Proline | Significant increase after 9 days of treatment. | nih.gov |
| Sugars | Glucopyranoside, Galactonolactone | Significantly increased after 9 days of treatment. | nih.gov |
| Organic Acids | 2-Oxogulonate | Significantly increased after 9 days of treatment. | nih.gov |
Metabolism in Specific Non-Target Biological Systems (e.g., Fungi, Aquatic Plants)
The investigation of Kresoxim-methyl metabolism extends to other non-target organisms that may be present in the environment, such as non-target fungi and aquatic life. Deuterated tracers are particularly valuable in these complex environmental systems. nih.gov
In non-target fungi, the metabolic effects of Kresoxim-methyl can be assessed by examining changes in their metabolic profiles. A study on the fungus Botrytis cinerea under pressure from Kresoxim-methyl and other fungicides revealed significant alterations in its ability to utilize various carbon sources. nih.gov For fungicides that inhibit mitochondrial respiration, like Kresoxim-methyl, the metabolism of substrates related to glycolysis and the tricarboxylic acid (TCA) cycle was impacted. nih.govapvma.gov.au The use of deuterium-labeled substrates in other fungal studies, such as with Aspergillus nidulans, has successfully visualized metabolic dynamics, demonstrating the power of this technique for tracking nutrient uptake and protein synthesis. nih.gov
In aquatic environments, Kresoxim-methyl dissipates rapidly, primarily through hydrolysis to its acid metabolite. apvma.gov.auresearchgate.net Aquatic plants, like terrestrial plants, are capable of metabolizing xenobiotics through Phase I and II reactions. tottori-u.ac.jp They possess enzyme systems, such as those analogous to cytochrome P450, that can perform hydroxylation and other oxidative reactions. tottori-u.ac.jp Therefore, it is expected that aquatic plants can metabolize Kresoxim-methyl, likely starting with the characteristic ester hydrolysis, followed by further oxidation and conjugation, similar to the pathways observed in other systems. tottori-u.ac.jp Studies on the toxic effects on aquatic organisms like zebrafish have also pointed to significant disturbances in metabolic pathways, including amino acid, lipid, and vitamin metabolism. nih.gov
Application of Kresoxim Methyl D7 in Advanced Scientific Instrumentation and Method Development
High-Resolution Mass Spectrometry (HRMS) and Isotope Ratio Mass Spectrometry (IRMS) for Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the differentiation of molecules with the same nominal mass but different elemental compositions. nih.gov When analyzing complex environmental or biological samples, the specificity of HRMS is crucial for correctly identifying and quantifying trace-level compounds. Kresoxim-methyl-d7 serves as an ideal internal standard in HRMS-based methods. caymanchem.combiomol.com Its chemical behavior is virtually identical to the native Kresoxim-methyl (B120586) during sample preparation and chromatographic separation, but its increased mass due to the seven deuterium (B1214612) atoms allows it to be clearly distinguished in the mass spectrum. This distinction is fundamental for accurate quantification, as it compensates for any analyte loss during the analytical process.
The use of isotopically labeled standards like this compound with HRMS is particularly powerful for mechanistic studies, such as investigating the environmental fate and transformation of the parent fungicide. uiowa.edu For example, when studying the degradation pathways of Kresoxim-methyl in water treatment, researchers can use HRMS to identify novel transformation products. gdch.deresearchgate.net By spiking the sample with this compound, the corresponding deuterated transformation products can also be traced, providing unambiguous confirmation of the degradation pathway and helping to elucidate the reaction mechanisms.
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of isotopes in a sample, which can provide information about its origin and history. researchgate.netfmach.it While typically used for elements like carbon, hydrogen, and oxygen at natural abundance levels, the principles of IRMS are relevant to the use of heavily labeled compounds like this compound. By comparing the isotopic signature of a target analyte to a reference compound, its source can be determined. nih.gov In a research context, coupling chromatographic separation to IRMS allows for compound-specific isotope analysis. The distinct and known isotopic signature of this compound provides a stable reference point against which the isotopic ratios of the native analyte and its metabolites can be precisely measured, offering insights into metabolic or environmental fractionation processes.
The table below summarizes the key characteristics of this compound relevant to its application in mass spectrometry.
| Property | Value/Description | Relevance in HRMS & IRMS |
| Formal Name | αE-(methoxyimino)-2-[(2-(methyl-d3)phenoxy-3,4,5,6-d4)methyl]-benzeneacetic acid, methyl ester | Defines the specific locations of deuterium labeling. |
| Molecular Formula | C18H12D7NO4 | The presence of 7 deuterium (D) atoms provides a distinct mass difference from the unlabeled compound. caymanchem.com |
| Formula Weight | 320.4 | The mass difference is easily resolved by mass spectrometers, preventing signal overlap. bioscience.co.ukbiomol.com |
| Isotopic Purity | ≥99% deuterated forms (d1-d7) | High isotopic enrichment ensures minimal interference from partially labeled or unlabeled species. caymanchem.combiomol.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis for Molecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure and studying molecular interactions in solution. kbfi.eeresearchgate.net In standard proton (¹H) NMR, the signals from hydrogen atoms in a solvent can overwhelm the signals from the analyte. For this reason, deuterated solvents (e.g., Chloroform-d, Deuterium Oxide) are used, as deuterium resonates at a different frequency and does not interfere with the ¹H spectrum. tutorchase.comlabinsights.nlsavemyexams.com
Beyond its use in solvents, deuterium labeling of the analyte itself, as in this compound, offers unique advantages for NMR analysis. In a ¹H NMR spectrum of this compound, the signals corresponding to the positions of the seven deuterium atoms would be absent or significantly diminished. This selective "silencing" of specific protons can simplify complex spectra and aid in signal assignment for the remaining protons in the molecule.
Furthermore, Deuterium NMR (²H-NMR) can be employed to directly observe the deuterated positions of the molecule. sigmaaldrich.com While ²H-NMR is less sensitive than ¹H-NMR, it provides valuable information specifically about the local environment of the labeled sites. sigmaaldrich.com Changes in the chemical shift or relaxation properties of the deuterium signals upon interaction with another molecule, such as a biological receptor or an enzyme, can provide detailed insights into molecular binding and dynamics. For instance, studying the ²H-NMR spectrum of this compound in the presence of its target protein could reveal which parts of the molecule (the deuterated methyl group or the deuterated phenoxy ring) are involved in the binding interaction. This approach allows researchers to probe specific molecular interactions at the atomic level. nih.gov
The table below outlines how different NMR techniques can be applied to this compound.
| NMR Technique | Application to this compound | Information Gained |
| ¹H NMR | Analysis of this compound shows disappearance of signals at deuterated positions. | Simplifies complex spectra and confirms the specific sites of isotopic labeling. |
| ²H NMR | Direct detection of the deuterium signals from the methyl-d3 and phenoxy-d4 groups. sigmaaldrich.com | Provides information on the local chemical environment and dynamics at the labeled sites. |
| Interaction Studies | Monitoring changes in ¹H or ²H NMR spectra upon addition of a binding partner (e.g., protein). | Delineates the parts of the molecule involved in intermolecular interactions and characterizes the binding interface. researchgate.netnih.gov |
Development of Novel Isotope-Dilution Analytical Methodologies for Enhanced Precision
The most prominent application of this compound is in the development of highly precise and accurate quantitative methods using the principle of isotope dilution analysis (IDA). caymanchem.combiomol.com IDA is a premier quantitative technique, particularly when coupled with mass spectrometry (IDMS), that is recognized for its potential as a primary (reference) method. up.ac.zanih.gov
The methodology involves adding a known amount of the isotopically labeled internal standard (this compound) to a sample containing the unlabeled analyte (Kresoxim-methyl) before any sample preparation or cleanup. scribd.com The labeled standard and the native analyte are assumed to behave identically through extraction, purification, and chromatographic separation, meaning any loss of analyte during these steps is perfectly mirrored by a proportional loss of the standard. up.ac.za
The final quantification is based on measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard. americanlaboratory.com Since this ratio is unaffected by sample loss, the method provides exceptionally high precision and accuracy, correcting for both recovery and matrix effects that can plague other quantification strategies. researchgate.net The development of analytical methods based on this principle is crucial for applications requiring high reliability, such as regulatory monitoring of pesticide residues in food and water. researchgate.netzeptometrix.comemblasproject.org The availability of this compound enables laboratories to develop and validate these robust, interference-free routine methods for complex sample matrices. nih.gov
For example, a novel method for the simultaneous determination of multiple pesticide residues in cannabis products utilizes a mixture of isotopically labeled internal standards, including this compound, to ensure accurate quantification of each analyte. zeptometrix.com This approach demonstrates the power of IDA to deliver reliable data in challenging analytical scenarios.
Future Research Trajectories and Emerging Paradigms in Kresoxim Methyl D7 Research
Advancements in Isotopic Labeling Strategies for Complex Agrochemicals
The synthesis of isotopically labeled compounds like Kresoxim-methyl-d7 is foundational to their use in research. Future advancements in this area are crucial for producing more complex and specifically labeled agrochemicals.
Historically, the introduction of isotopes into molecules was often a multi-step, resource-intensive process. acs.orgnih.gov However, recent years have seen a significant shift towards late-stage isotopic labeling. nih.govnih.govmusechem.com This approach introduces isotopes like deuterium (B1214612) (²H), tritium (B154650) (³H), carbon-13 (¹³C), or carbon-14 (B1195169) (¹⁴C) in the final steps of a synthetic route, which offers several advantages: nih.govmusechem.comeuropa.eu
Efficiency: It reduces the number of synthetic steps involving expensive and sometimes radioactive materials. acs.orgmusechem.com
Reduced Waste: It decreases the generation of radioactive or isotopically enriched waste. musechem.comeuropa.eu
A key emerging strategy is Carbon Isotope Exchange (CIE) , which allows for the direct replacement of a non-labeled functional group (like -COOH or -CN) with its radiolabeled equivalent on the final molecule. acs.org This represents a paradigm shift, simplifying the synthesis of labeled compounds. acs.orgnih.gov
Furthermore, the development of innovative catalytic methods, including those using visible light or metal catalysts, is expanding the toolkit for isotopic labeling. europa.eu For instance, palladium-catalyzed electrocarboxylation has recently been shown to be effective for late-stage carbon isotope labeling of complex molecules. bohrium.com These advancements will enable the creation of a wider variety of deuterated agrochemicals, allowing for more sophisticated and targeted research applications.
Table 1: Comparison of Isotopic Labeling Strategies
| Strategy | Description | Advantages | Challenges |
| Traditional Multi-Step Synthesis | Isotope is introduced early in the synthetic pathway. | Well-established methods. | Time-consuming, costly, generates more waste. acs.org |
| Late-Stage Functionalization | Isotope is introduced in the final steps of synthesis. musechem.com | More efficient, cost-effective, less waste. acs.orgmusechem.com | Requires development of new selective reactions. |
| Carbon Isotope Exchange (CIE) | Direct replacement of a functional group with its isotopic counterpart. acs.org | Highly efficient, avoids precursor synthesis. acs.org | Limited to specific functional groups. |
| Catalytic Methods | Use of metal or light-activated catalysts for isotope incorporation. europa.eu | Can enable novel and selective transformations. | Catalyst development and optimization can be complex. |
Integration of this compound Research with Environmental Omics Technologies
The field of environmental science is increasingly adopting "omics" technologies, such as metabolomics, to gain a systems-level understanding of how organisms and ecosystems respond to chemical stressors. researchgate.net Isotopic tracers like this compound are invaluable tools in these studies. researchgate.netsustainability-directory.com
Isotope-assisted metabolomics involves introducing a stable isotope-labeled compound into a biological system and tracking its metabolic fate. researchgate.netufz.de By using high-resolution mass spectrometry, researchers can identify and quantify the labeled metabolites, providing a dynamic picture of metabolic pathways. researchgate.netufz.denih.gov
Future research could utilize this compound to:
Trace Metabolic Pathways: Understand how Kresoxim-methyl (B120586) is metabolized by soil microorganisms, plants, and non-target organisms. This involves tracking the deuterium label as the parent compound is broken down. nih.gov
Quantify Metabolic Fluxes: By integrating tracer data with computational models, scientists can quantify the rates of metabolic reactions (fluxome), offering insights into the metabolic response to fungicide exposure. researchgate.netnih.gov
Identify Novel Metabolites: The distinct isotopic signature of this compound can help in the discovery and identification of previously unknown breakdown products in complex environmental samples. researchgate.net
This integration of isotopic tracers with metabolomics provides a powerful framework for assessing the environmental impact of agrochemicals with unprecedented detail. researchgate.net It moves beyond simple concentration measurements to reveal the functional consequences of chemical exposure at the molecular level. ufz.de
Predictive Modeling of Environmental Behavior Based on Isotopic Tracing Data
Understanding and predicting the environmental fate of pesticides is crucial for risk assessment. iaea.orgnih.gov Isotopic tracers provide high-quality data that can significantly improve the accuracy of predictive environmental models. sustainability-directory.commdpi.comiaea.org
Kresoxim-methyl is known to degrade in the environment, with its persistence influenced by factors like soil type, moisture, and microbial activity. nih.gov Its primary metabolite is an acid form, which persists longer in the soil. nih.gov By using this compound in controlled experiments, researchers can precisely track the transformation and transport of the fungicide and its metabolites.
Future research will focus on:
Constraining Flow and Transport Models: Isotopic data can be used to calibrate and validate complex models that simulate the movement of pesticides through soil and water systems. researchgate.net
Developing Mechanistic Models: Combining isotopic data with agent-based models of organism behavior and physiological models can create a more holistic understanding of how pesticides move through ecosystems. frontiersin.org For example, such models could predict how different foraging behaviors of animals might lead to varied exposure levels in a contaminated habitat. frontiersin.org
Improving Isoscapes: Isoscapes, which are maps of isotopic variations in the environment, can be refined using tracer data. frontiersin.org This allows for better reconstruction of the origin and movement of contaminants and organisms. sustainability-directory.comfrontiersin.org
Artificial intelligence and machine learning are also emerging as powerful tools for analyzing complex isotopic datasets and developing predictive models of environmental systems. numberanalytics.com
Table 2: Applications of Isotopic Tracing in Environmental Modeling
| Application Area | How Isotopic Tracers Contribute | Key Research Findings |
| Groundwater Contamination | Tracing the movement and age of water and contaminants. mdpi.comresearchgate.net | Isotopic data helps identify recharge zones and quantify residence times, improving contaminant transport models. researchgate.net |
| Food Web Analysis | Determining trophic levels and dietary sources in ecosystems. sustainability-directory.com | Stable isotopes of carbon and nitrogen reveal predator-prey relationships and ecosystem structure. sustainability-directory.com |
| Pollutant Source Tracking | Identifying the origins of pollutants in air, water, and soil. sustainability-directory.commdpi.com | Unique isotopic signatures of pollutants can pinpoint specific industrial or agricultural sources. sustainability-directory.com |
| Climate Change Studies | Reconstructing past climate conditions from natural archives like ice cores. iaea.orgeuramet.org | Isotope ratios in ice and sediments provide data on past temperatures and atmospheric composition. iaea.orgeuramet.org |
Elucidating Molecular Mechanisms of Fungicide Action and Resistance Using Deuterated Probes
Deuterated compounds are becoming increasingly important as probes in mechanistic studies of drug and pesticide action. snnu.edu.cnacs.orgeuropa.eu The carbon-deuterium (C-D) bond has a unique vibrational frequency that can be detected by Raman spectroscopy, allowing for "label-free" imaging of molecules within living cells. acs.orgeuropa.eu
Kresoxim-methyl, like other strobilurin fungicides, acts by inhibiting mitochondrial respiration at the cytochrome bc1 complex. cymitquimica.comnih.gov Resistance to these fungicides often arises from specific mutations in the target protein (cytochrome b). mdpi.comfrac.info
Future research can leverage this compound as a molecular probe to:
Visualize Cellular Uptake and Distribution: Using techniques like Raman microscopy, researchers could directly image the uptake and subcellular localization of this compound in fungal cells, both susceptible and resistant strains. acs.orgeuropa.eu
Investigate Resistance Mechanisms: By comparing the behavior of the deuterated probe in different fungal strains, scientists could gain new insights into non-target-site resistance mechanisms, such as enhanced efflux (pumping the fungicide out of the cell) or metabolic degradation. mdpi.compesticidestewardship.org
Study Target-Site Interactions: While challenging, advanced spectroscopic techniques could potentially probe the interaction between the deuterated fungicide and its binding site on the cytochrome b protein, revealing how resistance mutations alter this interaction.
This approach offers a non-invasive way to study fungicide action and resistance in real-time and at the single-cell level, providing a deeper understanding that can inform the development of new, more resilient fungicides. acs.orgeuropa.eu
Q & A
Q. How can researchers model the cross-talk between this compound’s endocrine disruption and epigenetic effects?
- Methodology : Profile DNA methylation (e.g., whole-genome bisulfite sequencing) and steroid hormone levels (e.g., ELISA for 17β-estradiol) in exposed zebrafish. Use mediation analysis to quantify the proportion of hormonal disruption attributable to epigenetic changes .
- Computational Tools : Leverage machine learning (e.g., random forests) to identify methylation sites predictive of ovarian steroidogenesis dysfunction .
Guidance for Methodological Rigor
- Ethical Compliance : Adhere to animal welfare standards (e.g., OECD 203 for acute toxicity testing) and declare conflicts of interest in acknowledgments .
- Data Transparency : Deposit raw metabolomics data in public repositories (e.g., MetaboLights) with DOIs for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
